molecular formula C10H10N2O B1309307 1-Allyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 72798-66-4

1-Allyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1309307
CAS No.: 72798-66-4
M. Wt: 174.2 g/mol
InChI Key: IBUITUADTJVMAY-UHFFFAOYSA-N
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Description

1-Allyl-1H-benzo[d]imidazol-2(3H)-one (CAS 72798-66-4) is a versatile benzimidazole derivative that serves as a valuable synthon in medicinal chemistry and materials science. This compound features a planar, fused benzimidazol-2(3H)-one ring system with an allyl substituent, a conformation characterized by X-ray crystallography . The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Functionalized benzimidazoles, including this allyl derivative, are important intermediates for developing compounds with potential as antiulcer, antihypertensive, antiviral, antifungal, anticancer, and antihistamine agents . Recent studies also highlight its application beyond pharmacology; this specific compound has been investigated as an effective corrosion inhibitor for mild steel in acidic environments, where it adsorbs onto the metal surface to form a protective layer . The molecule can be synthesized through N-alkylation of 1H-benzo[d]imidazol-2(3H)-one with allyl bromide in the presence of a base like potassium carbonate and a catalytic agent such as tetra-n-butylammonium bromide . This product is intended for research purposes as a building block in chemical synthesis and biological screening. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUITUADTJVMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222573
Record name 1,3-Dihydro-1-(2-propen-1-yl)-2H-benzimidazol-2-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72798-66-4
Record name 1,3-Dihydro-1-(2-propen-1-yl)-2H-benzimidazol-2-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-(2-propen-1-yl)-2H-benzimidazol-2-one
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-propen-1-yl)
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Synthetic Strategies and Methodologies for 1 Allyl 1h Benzo D Imidazol 2 3h One

Established Synthetic Pathways for the Benzimidazolone Core

Condensation Reactions of o-Phenylenediamines with Carbonyl Equivalents

A cornerstone of benzimidazolone synthesis is the condensation of o-phenylenediamines with various carbonyl or carbonyl-like reagents. This approach is widely utilized due to the ready availability of the starting materials. jyoungpharm.orgsemanticscholar.orgresearchgate.net The reaction typically proceeds by heating the reactants, sometimes in the presence of an acid catalyst like hydrochloric acid. researchgate.net

Common carbonyl equivalents include:

Aldehydes: The condensation with aldehydes, often followed by an oxidation step, is a frequent strategy. jyoungpharm.orgresearchgate.netorganic-chemistry.org For instance, reacting o-phenylenediamine (B120857) with specific aldehydes in the presence of an oxidizing agent like hydrogen peroxide or even air can yield the benzimidazole (B57391) core. organic-chemistry.orgacs.orgnih.gov

Carboxylic Acids: Direct condensation with carboxylic acids under harsh dehydrating conditions, using reagents like polyphosphoric acid or strong mineral acids, is a traditional and effective method. jyoungpharm.orgsemanticscholar.orgacs.orgnih.gov

Carbon Disulfide (CS2): This reagent serves as a thiocarbonyl source, which upon reaction with o-phenylenediamine and subsequent hydrolysis or oxidation, can form the desired carbonyl group of the benzimidazolone ring.

The versatility of this method allows for the synthesis of a wide array of substituted benzimidazoles by simply varying the aldehyde or carboxylic acid derivative used. semanticscholar.org

Carbonyl EquivalentCatalyst/ConditionsProductReference(s)
AldehydesOxidizing agents (e.g., H2O2, air)2-Substituted-benzimidazoles organic-chemistry.org, jyoungpharm.org, researchgate.net, acs.org, nih.gov
Carboxylic AcidsStrong acids (e.g., HCl, PPA)2-Substituted-benzimidazoles jyoungpharm.org, semanticscholar.org, acs.org, nih.gov
Carbon DisulfideBase, then hydrolysis/oxidationBenzimidazol-2-thione (precursor)N/A

Oxidative Cyclization Approaches

More contemporary methods involve the oxidative cyclization of precursors like N-aryl ureas or amidines. mdpi.comnih.gov These reactions offer pathways that can be more efficient and proceed under milder conditions. For example, hypervalent iodine catalysis has been successfully employed for the oxidative cyclization of N'-aryl urea (B33335) compounds to furnish various benzimidazolinones. mdpi.comscilit.com This metal-free approach represents a significant advancement, avoiding the use of toxic heavy metals. mdpi.com Copper-mediated oxidation has also been utilized for the cyclization of amidines to form the benzimidazole ring system. nih.govresearchgate.net

PrecursorReagent/CatalystKey FeatureReference(s)
N'-Aryl ureasHypervalent iodineMetal-free synthesis mdpi.com, scilit.com
AmidinesPIDA or Copper saltsAccess to N-H and N-alkyl benzimidazoles nih.gov, researchgate.net

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for C-N bond formation, enabling the synthesis of benzimidazolones through intramolecular cyclization. acs.orgnih.govacs.orgdivyarasayan.org One notable strategy involves the palladium-catalyzed coupling of monosubstituted ureas with 1,2-dihaloaromatic systems. acs.orgnih.gov This method allows for a cascade of two distinct C-N bond-forming processes, leading to the regioselective construction of the benzimidazolone heterocycle. acs.orgnih.gov These reactions often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. acs.orgnih.gov

ReactantsCatalyst SystemAdvantageReference(s)
Monosubstituted urea + 1,2-dihaloaromaticPalladium precatalyst + Ligand (e.g., BrettPhos)High regioselectivity, single-step process acs.org, nih.gov
N-(o-Halophenyl)imidoyl chlorides/imidatesPalladium catalystUse of common precursors acs.org

Metal-Free Synthesis Routes

Growing interest in green chemistry has spurred the development of metal-free synthetic routes to benzimidazolones. mdpi.comorganic-chemistry.orgnih.gov As mentioned, hypervalent iodine-catalyzed oxidative cyclization is a prime example of such a strategy. mdpi.com Another approach involves the intramolecular N-arylation of ureas, which can be achieved using potassium hydroxide (B78521) in DMSO at near-ambient temperatures, tolerating a wide range of functional groups. organic-chemistry.org The use of carbon dioxide as a C1 building block at atmospheric pressure and room temperature also represents an environmentally benign method for preparing benzimidazolones. organic-chemistry.org

StrategyReagents/ConditionsBenefitReference(s)
Oxidative Cyclization of N'-aryl ureasHypervalent iodine catalystAvoids transition metals mdpi.com
Intramolecular N-arylation of ureasKOH, DMSOMild conditions, broad functional group tolerance organic-chemistry.org
Utilization of CO2Atmospheric pressure, room temperatureGreen C1 source organic-chemistry.org

Introduction of the 1-Allyl Moiety

Once the 1H-benzo[d]imidazol-2(3H)-one core is synthesized, the final step is the introduction of the allyl group at the N1 position.

N-Alkylation Strategies

The most direct and widely used method for introducing the allyl group is through N-alkylation. nih.govbeilstein-journals.org This reaction involves treating 1H-benzo[d]imidazol-2(3H)-one with an allyl halide, typically allyl bromide, in the presence of a base. nih.govnih.govnih.gov

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is used to deprotonate the nitrogen atom of the benzimidazolone, generating a nucleophilic anion that then attacks the allyl bromide. nih.govnih.govnih.gov To facilitate the reaction, a phase-transfer catalyst like tetra-n-butylammonium bromide is often added, which can enhance the reaction rate and yield under mild conditions, such as room temperature. nih.govnih.govnih.govresearchgate.net This procedure has been shown to be effective for the mono-allylation of the benzimidazolone ring. nih.gov

ReactantsReagentsSolventKey FeaturesReference(s)
1H-benzo[d]imidazol-2(3H)-one, Allyl bromideK2CO3, Tetra-n-butylammonium bromideDMFMild conditions, good yield for mono-alkylation nih.gov, nih.gov, nih.gov, researchgate.net

Regioselective Allylation Methods

The allylation of the 1H-benzo[d]imidazol-2(3H)-one scaffold presents a challenge in regioselectivity. The parent molecule possesses two reactive secondary amine nitrogens (N1 and N3), which can lead to a mixture of products upon reaction with an allyl halide. The primary products can include the N1-allyl, N3-allyl, and N1,N3-diallyl derivatives. As the N1 and N3 positions are equivalent in the unsubstituted benzimidazolone, monoallylation yields a single product, 1-allyl-1H-benzo[d]imidazol-2(3H)-one. However, controlling the reaction to prevent the formation of the dialkylated product, 1,3-diallyl-1H-benzo[d]imidazol-2(3H)-one, is crucial for achieving a high yield of the desired mono-allylated compound. researchgate.net

One effective strategy to achieve regioselectivity involves the use of a pre-functionalized benzimidazolone. For instance, the synthesis of 1-allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-one was accomplished by reacting 1-benzyl-1H-benzo[d]imidazol-2(3H)-one with allyl bromide. nih.gov In this case, the presence of the benzyl (B1604629) group on the N1 position directs the incoming allyl group exclusively to the N3 position. This approach ensures that only one of the two nitrogen atoms is available for allylation, thereby resolving the issue of regioselectivity. A similar strategy was used to synthesize 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one. researchgate.net

The choice of reaction conditions, such as the base, solvent, and temperature, also plays a significant role in controlling the degree of allylation. A study on the synthesis of nitro-substituted benzimidazole derivatives demonstrated the formation of both 1-allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and 1,3-diallyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, highlighting the competitive nature of mono- and di-substitution. researchgate.net Careful optimization of stoichiometry and reaction time is necessary to favor the formation of the mono-allylated product.

Table 1: Examples of Regioselective Allylation of Benzimidazolone Derivatives
Starting MaterialReagentProductKey StrategySource
1-Benzyl-1H-benzo[d]imidazol-2(3H)-oneAllyl bromide1-Allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-oneN1-position blocked by benzyl group, directing allylation to N3. nih.gov
5-Nitro-1H-benzo[d]imidazol-2(3H)-oneAllyl bromide1-Allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and 1,3-Diallyl-5-nitro-1H-benzo[d]imidazol-2(3H)-oneCompetitive reaction leading to both mono- and di-allylated products. researchgate.net

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry seeks not only to create molecules but also to do so with greater efficiency, speed, and sustainability. Advanced techniques are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and higher purity compared to conventional heating methods. jocpr.com The synthesis of the core benzimidazole ring system has been shown to benefit significantly from microwave irradiation. dergipark.org.tr For example, the condensation of o-phenylenediamine with various reagents to form the benzimidazole ring can be completed in minutes under microwave conditions, compared to hours with traditional heating. jocpr.comresearchgate.net While specific literature detailing the microwave-assisted allylation of 1H-benzo[d]imidazol-2(3H)-one is sparse, the general success of microwave heating for N-alkylation reactions suggests it is a highly viable method for improving this specific transformation. jocpr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
Reaction TypeHeating MethodReaction TimeYieldSource
o-Phenylenediamine + Formic AcidConventional2 hours82% jocpr.com
o-Phenylenediamine + Formic AcidMicrowave30 seconds90% jocpr.com
o-Phenylenediamine + Aromatic AldehydesConventionalSeveral hoursGood researchgate.net
o-Phenylenediamine + Aromatic AldehydesMicrowave5-10 minutesGood to Excellent researchgate.net

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. asianpubs.org Several one-pot protocols have been developed for the synthesis of the benzimidazole core. nih.govnih.gov A particularly relevant method involves a one-pot synthesis of benzo[d]azol-2(3H)-ones through acylation followed by intramolecular cyclization. organic-chemistry.org This approach streamlines the creation of the parent ring system. A logical extension would be to develop a comprehensive one-pot protocol that combines the formation of the 1H-benzo[d]imidazol-2(3H)-one ring with its subsequent N-allylation, allowing for the direct synthesis of the final product from simple precursors in a single operation.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and straightforward scalability. mtak.hutue.nl In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This technology is particularly well-suited for the production of active pharmaceutical ingredients (APIs) and other fine chemicals. tue.nl The synthesis of this compound could be adapted to a multi-step continuous flow system. mtak.hu Such a setup would involve sequential reactor modules dedicated to the formation of the benzimidazolone ring followed by the N-allylation step, potentially integrating in-line purification to deliver a continuous stream of the high-purity product. mdpi.com

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For the synthesis of this compound and its precursors, several sustainable strategies have been reported. These include the use of eco-friendly and recyclable catalysts, such as ZnO nanoparticles, for the synthesis of the benzimidazole core, which avoids the need for harsh or toxic reagents. mdpi.com

The development of one-pot, solvent-free procedures for imidazole (B134444) synthesis represents a significant step towards sustainability by minimizing solvent waste. asianpubs.org Furthermore, using water as a green solvent, often in conjunction with energy-efficient techniques like ultrasound irradiation, aligns with green chemistry principles. mdpi.com Advanced methods like microwave-assisted synthesis and continuous flow processing also contribute to sustainability by reducing energy consumption, improving reaction efficiency, and minimizing waste generation. jocpr.commtak.hu A green synthesis of the parent benzo[d]azol-2(3H)-one has been reported using a stable and recyclable carbonyl source, which is atom-economic and avoids the use of metal catalysts. organic-chemistry.org

Solvent-Free Reaction Conditions

The adoption of solvent-free reaction conditions represents a significant advancement in green chemistry, offering benefits such as reduced environmental impact, lower costs, and simplified experimental procedures. For the synthesis of benzimidazole derivatives, this approach typically involves the direct reaction of starting materials, such as an appropriately substituted o-phenylenediamine and a carbonyl source, in the absence of a conventional solvent. umich.edusemanticscholar.org

One common solvent-free method involves thoroughly grinding the reactants, for instance, an o-phenylenediamine derivative and an aldehyde or carboxylic acid, in a mortar and pestle. umich.edu This mechanical mixing facilitates contact between the reactants, often forming a melt or eutectic mixture. The mixture is then heated to a specific temperature, for example, 140°C, to drive the reaction to completion. umich.edusemanticscholar.orgresearchgate.net The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC). Upon completion, the product can often be isolated by a simple workup, such as washing with water and subsequent crystallization. umich.edu

This methodology offers several advantages, including operational simplicity, high atom economy, and the elimination of volatile organic compounds (VOCs) that are often hazardous and difficult to dispose of. umich.edu Both aromatic and aliphatic aldehydes have been shown to be effective in these types of condensations, yielding the desired benzimidazole products in moderate to high yields. umich.edu Microwave irradiation is another technique used to promote benzimidazole synthesis under solvent-free conditions, often in the presence of a solid support catalyst like alumina (B75360) or silica (B1680970) gel. researchgate.net

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis

Feature Conventional Synthesis Solvent-Free Synthesis
Solvent Use High (e.g., Ethanol (B145695), DMF, Acetic Acid) None or minimal
Waste Generation Significant solvent and reagent waste Reduced waste stream
Workup Procedure Often complex (extraction, distillation) Simple (washing, filtration)
Energy Consumption Heating/refluxing large solvent volumes Direct heating of reactants
Environmental Impact Higher due to VOCs and waste Lower, aligns with green chemistry

| Safety | Risks associated with flammable/toxic solvents | Reduced solvent-related hazards |

Catalyst Efficiency and Recyclability (e.g., Sodium Metabisulfite (B1197395) Catalysis)

Catalysts play a pivotal role in the synthesis of benzimidazoles by enhancing reaction rates and improving yields under milder conditions. Sodium metabisulfite (Na₂S₂O₅) is a widely used, inexpensive, and efficient reagent for the condensation of o-phenylenediamines with aldehydes. It is often employed as an oxidizing agent in the reaction sequence.

The synthesis typically involves reacting an o-phenylenediamine with a suitable aldehyde in the presence of sodium metabisulfite. The reaction is commonly carried out in a solvent such as ethanol or a mixture of ethanol and water. While some procedures require refluxing for extended periods, others have been developed that proceed efficiently under milder conditions. For instance, adsorbing sodium metabisulfite onto a solid support like silica gel can enhance its efficacy, allowing reactions to proceed at ambient temperatures with easy product isolation. This supported catalyst system is particularly advantageous as it simplifies the purification process; the crude reaction mass can often be directly purified after solvent removal, avoiding complex aqueous workups.

The efficiency of sodium metabisulfite catalysis is demonstrated by the consistently good to excellent yields reported for a wide range of benzimidazole derivatives. While the direct recyclability of sodium metabisulfite in these reactions is not commonly reported as it is consumed as an oxidant, the use of solid-supported versions points toward greener methodologies by simplifying catalyst removal and reducing downstream waste. Other catalysts used for benzimidazole synthesis, such as montmorillonite (B579905) K-10 clay or ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG), have shown potential for recovery and reuse, highlighting a broader trend toward recyclable catalytic systems in organic synthesis. eijppr.com

Table 2: Examples of Catalytic Efficiency in Benzimidazole Synthesis

Catalyst/Reagent Substrates Conditions Yield (%)
Sodium Metabisulfite o-phenylenediamine, Benzaldehydes Ethanol/Water, Reflux 60-72%
Na₂S₂O₅ on Silica Gel N-substituted o-phenylenediamines, Aldehydes Ethanol, Room Temp. Moderate to Excellent
Montmorillonite K-10 o-phenylenediamine, Aromatic Aldehydes Solvent-free, Microwave Good eijppr.com
Zinc Acetate Phenylenediamine, Aldehydes Solvent-free, Room Temp. Excellent eijppr.com

| Cobalt (II) Chloride | o-phenylenediamine, Aromatic Aldehydes | Not specified | Not specified eijppr.com |

E-Factor and Waste Reduction Metrics

A key goal of green chemistry is to minimize waste, and the Environmental Factor (E-Factor) is a crucial metric for quantifying this aspect. The E-Factor is defined as the total mass of waste produced divided by the mass of the desired product. sheldon.nl An ideal E-Factor is zero, indicating a waste-free process. sheldon.nl This metric accounts for all waste streams, including reagents, solvent losses, reaction byproducts, and process aids, but typically excludes process water. sheldon.nl

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

In the chemical industry, E-Factors vary significantly depending on the scale and complexity of the manufacturing process. The pharmaceutical sector, which often involves multi-step syntheses and stringent purity requirements, historically has one of the highest E-Factors, ranging from 25 to over 100, and sometimes significantly higher. libretexts.org Bulk chemical production, in contrast, typically has E-Factors between <1 and 5. libretexts.org

For the synthesis of this compound, synthetic strategies can be designed to minimize the E-Factor.

Solvent-Free Conditions: As discussed in section 2.4.1, eliminating solvents dramatically reduces the largest contribution to waste in many fine chemical processes, thereby lowering the E-Factor. umich.edu

Catalytic Reactions: Using efficient catalysts instead of stoichiometric reagents reduces waste from consumed reagents and byproducts. sheldon.nl

Atom Economy: Designing reactions with high atom economy ensures that a maximum number of atoms from the reactants are incorporated into the final product, minimizing byproduct formation.

By implementing solvent-free or solvent-minimized protocols and utilizing efficient, recyclable catalysts, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a significantly lower E-Factor and a more sustainable manufacturing process.

Table 3: Typical E-Factors across Different Chemical Industry Sectors

Industry Sector Annual Production (tonnes) E-Factor (kg waste / kg product)
Oil Refining 1,000,000 - 100,000,000 ~0.1
Bulk Chemicals 10,000 - 1,000,000 <1 - 5
Fine Chemicals 100 - 10,000 5 - >50

| Pharmaceuticals | 10 - 1,000 | 25 - >100 libretexts.org |

Chemical Reactivity and Transformations of 1 Allyl 1h Benzo D Imidazol 2 3h One

General Electrophilic and Nucleophilic Reactions of the Benzimidazolone Core

The reactivity of the benzimidazolone core in 1-Allyl-1H-benzo[d]imidazol-2(3H)-one is dictated by the electronic properties of its constituent rings. The benzene (B151609) ring is generally susceptible to electrophilic aromatic substitution, while the imidazolone (B8795221) ring exhibits sites prone to nucleophilic attack.

The benzene portion of the molecule can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The directing influence of the fused imidazolone ring and the N-allyl group will determine the regioselectivity of these substitutions. Activating groups tend to direct incoming electrophiles to the ortho and para positions, whereas deactivating groups direct to the meta position. wikipedia.org

Nucleophilic attack can occur at the electrophilic centers of the imidazolone ring. While the C2 carbon is part of a carbonyl group in the benzimidazol-2-one (B1210169) structure, which can be susceptible to nucleophilic addition, the aromaticity of the fused system provides considerable stability. Nucleophilic aromatic substitution on the benzene ring is also possible, particularly if the ring is activated by strongly electron-withdrawing groups. youtube.com

Reactions Involving the Allyl Group

The allyl group attached to the nitrogen atom at the 1-position is a key site of reactivity, offering a pathway to a diverse array of derivatives through various transformations.

Oxidation Reactions (e.g., Formation of N-Oxide Derivatives)

The nitrogen atoms within the benzimidazole (B57391) ring system can potentially undergo oxidation to form N-oxides. While specific examples for this compound are not prevalent in the literature, the oxidation of nitrogen-containing heterocycles is a well-established transformation. Reagents such as hydrogen peroxide or peroxy acids are commonly employed for this purpose. The formation of an N-oxide at either the N1 or N3 position would significantly alter the electronic properties and reactivity of the molecule.

Reduction Reactions (e.g., Formation of Reduced Imidazole (B134444) Derivatives)

Reduction of the benzimidazolone core can lead to the formation of reduced imidazole derivatives. While the aromatic benzimidazole system is relatively stable, under forcing conditions, the imidazole ring can be reduced. However, a more common and facile reduction involves the saturation of the allyl group's double bond, as discussed under catalytic hydrogenation. The carbonyl group at the C2 position can also be a target for reduction using strong reducing agents, which would lead to the corresponding benzimidazoline derivative.

Substitution Reactions

The synthesis of this compound itself is a prime example of a substitution reaction. It is typically prepared by the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one with an allyl halide, such as allyl bromide, in the presence of a base. nih.govnih.govnih.gov This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the benzimidazolone acts as the nucleophile.

The allyl group itself can also undergo substitution reactions. Allylic substitution reactions, where a nucleophile replaces a leaving group at the allylic position, are well-documented for a variety of substrates. wikipedia.org

Table 1: Synthesis of this compound via Substitution Reaction

Starting MaterialReagentBaseSolventProductReference
1H-benzo[d]imidazol-2(3H)-oneAllyl bromideK₂CO₃ / TBABDMFThis compound nih.gov
1-Benzyl-1H-benzo[d]imidazol-2(3H)-oneAllyl bromideK₂CO₃ / TBABDMF1-Allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-one nih.gov
5-Nitro-1H-benzo[d]imidazol-2(3H)-oneAllyl bromideK₂CO₃ / TBABDMF1-Allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one nih.gov

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide

Catalytic Hydrogenation

The double bond of the allyl group in this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The product of this reaction is 1-Propyl-1H-benzo[d]imidazol-2(3H)-one. This transformation is a clean and efficient method for converting the unsaturated allyl substituent into a saturated propyl group, thereby modifying the steric and electronic properties of the molecule.

Table 2: Catalytic Hydrogenation of the Allyl Group

SubstrateCatalystH₂ PressureProduct
This compoundPd/CAtmospheric1-Propyl-1H-benzo[d]imidazol-2(3H)-one

Organometallic Reactions (e.g., with Organocopper Reagents)

The allyl group in this compound can act as an electrophile in reactions with organometallic reagents. Organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), are known to react with allylic electrophiles. wikipedia.org This reaction typically proceeds via an SN2' mechanism, where the nucleophilic alkyl group from the organocopper reagent attacks the γ-carbon of the allyl system, leading to a double bond migration and the formation of a new carbon-carbon bond. This provides a powerful method for the functionalization of the allyl side chain.

Allylic Functionalization and Rearrangements

The allyl group attached to the N1 position of the benzimidazolone core is a key site for chemical reactivity, offering a handle for diverse functionalizations. While specific literature on the allylic transformations of this compound is not extensively detailed, the known reactivity of N-allyl compounds and alkenes in general suggests several potential transformations.

Allylic Oxidation: The allylic C-H bonds are activated towards oxidation due to their position adjacent to the double bond. This allows for the introduction of oxygen-containing functional groups. Reagents such as selenium dioxide (SeO₂) with an oxidant like tert-butyl hydroperoxide (TBHP) are commonly used for the selective oxidation of alkenes to allylic alcohols. thieme-connect.de This method has been applied in numerous total syntheses involving the creation of allylic alcohols from alkenes with high regio- and diastereoselectivity. thieme-connect.de Other methods include the use of chromium reagents or transition-metal catalysts. researchgate.netiomcworld.com Biocatalytic approaches, for instance using cytochrome P450 enzymes, also represent a modern strategy for C-H oxyfunctionalization at the allylic position, often proceeding with high selectivity. scispace.com

Reactions at the Double Bond: The alkene moiety of the allyl group can undergo typical electrophilic addition reactions. This includes:

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide, a versatile intermediate for further reactions.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) could produce the corresponding diol.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would result in a dihalo-propyl derivative.

Rearrangements: N-allyl heterocyclic compounds can, in principle, undergo sigmatropic rearrangements, with the Claisen rearrangement being a prominent example for allyl ethers and related systems. wikipedia.org The classic Claisen rearrangement involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic shift of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound, a process that is typically thermally or Lewis acid-catalyzed. princeton.eduuchicago.eduorganic-chemistry.orglibretexts.org While the direct analogue in an N-allyl amide system (an aza-Claisen rearrangement) is possible, it often requires specific conditions or modifications to the substrate to proceed efficiently.

Derivatization and Functionalization Strategies

Introduction of Substituents at the N3 Position (e.g., 1-Allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-one)

The most common and regioselective derivatization of this compound involves the substitution of the hydrogen atom at the N3 position. This is typically achieved through an N-alkylation reaction. The general procedure involves deprotonating the N-H group with a suitable base, followed by the introduction of an electrophile, such as an alkyl or benzyl (B1604629) halide.

A well-documented example is the synthesis of 1-Allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-one. nih.gov This compound can be synthesized by reacting 1-benzyl-1H-benzo[d]imidazol-2(3H)-one with allyl bromide. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. The addition of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), facilitates the reaction under mild, room temperature conditions. nih.gov The reverse reaction, treating this compound with benzyl chloride under similar conditions, also yields the same disubstituted product.

Table 1: Examples of N3-Substituted Derivatives
Starting MaterialReagentBase / CatalystSolventProduct
1-Benzyl-1H-benzo[d]imidazol-2(3H)-oneAllyl bromideK₂CO₃ / TBABDMF1-Allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-one nih.gov
1H-Benzo[d]imidazol-2(3H)-one1. Benzyl chloride2. Allyl bromideK₂CO₃ / TBABDMF1-Allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-one nih.gov

Functionalization of the Aromatic Ring (e.g., C-6 Substituents like Chloro/Nitro)

Modification of the benzene ring of the benzimidazolone core is a key strategy for creating diverse analogues. This can be approached in two primary ways: direct electrophilic aromatic substitution (EAS) on the this compound scaffold or by utilizing a pre-functionalized starting material.

The latter approach is more commonly reported in the literature. For instance, 1-Allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one was synthesized by the N-allylation of 5-nitro-1H-benzo[d]imidazol-2(3H)-one. nih.gov The reaction proceeds by treating the nitrated benzimidazolone with allyl bromide in DMF with potassium carbonate and a catalytic amount of TBAB. nih.gov This strategy ensures that the functional group is precisely located at the desired position on the aromatic ring. A similar approach can be used to synthesize chloro-substituted analogues.

For a direct electrophilic aromatic substitution on this compound, the directing effects of the existing substituents must be considered. The N1-allyl group is an activating ortho, para-director, while the urea (B33335) fragment of the heterocyclic ring is generally deactivating. uci.edu The combined effect would likely direct incoming electrophiles, such as -NO₂ (from nitration) or -Cl (from chlorination), to the C-6 position, which is para to the activating N1-allyl group. masterorganicchemistry.com

Table 2: Examples of Aromatic Ring Functionalization
Starting MaterialReagentConditionsProduct
5-Nitro-1H-benzo[d]imidazol-2(3H)-oneAllyl bromideK₂CO₃, TBAB, DMF, rt, 6h1-Allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one nih.gov
5-Nitro-1H-benzo[d]imidazol-2(3H)-oneAllyl bromideK₂CO₃, TBAB, DMF1,3-Diallyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one researchgate.net

Regioselective Functionalization (e.g., Alkylation, Acylation, Formylation)

Regioselectivity is a critical aspect of the functionalization of the this compound scaffold, which possesses multiple reactive sites: the N3-H, the aromatic ring, and the allyl group.

N-Alkylation vs. N-Acylation: As discussed, alkylation occurs selectively at the N3 position under basic conditions. The regioselectivity of acylation can also be controlled. In related heterocyclic systems like indazoles, N-acylation is often regioselective, yielding the thermodynamically more stable N1-acyl isomer, sometimes via isomerization of an initial N2-acyl product. beilstein-journals.org This principle suggests that acylation of this compound would also likely occur selectively at the N3 position.

C-Formylation: Formylation of the aromatic ring can be achieved through electrophilic substitution reactions. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile. wikipedia.org Given the electron-donating nature of the N1-allyl substituent, the benzimidazolone ring is activated towards this type of substitution, with formylation expected to occur regioselectively at the C-6 position.

The choice of reagents and reaction conditions (e.g., base, solvent, temperature) is crucial for directing the functionalization to the desired position, whether it be N-alkylation, N-acylation, or C-acylation on the aromatic ring.

Multi-Step Derivatization for Complex Analogues

The this compound core serves as a valuable starting point for the multi-step synthesis of more complex molecules with potential biological activity. Synthetic strategies often involve a sequence of the functionalization reactions described previously to build intricate structures.

For example, a synthetic route could begin with the regioselective alkylation at the N3 position, followed by functionalization of the aromatic ring. Alternatively, the allyl group itself can be transformed. For instance, oxidative cleavage of the allyl double bond could yield an aldehyde, which can then participate in further reactions such as reductive amination or Wittig reactions to build complex side chains.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

While the synthesis of 1-Allyl-1H-benzo[d]imidazol-2(3H)-one has been described, detailed datasets for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not extensively reported in readily accessible literature. The following sections outline the expected applications of these techniques for the structural confirmation of the title compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) core, as well as characteristic resonances for the allyl group's vinyl and methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum would provide signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the allyl substituent.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the N-H bond of the imidazole (B134444) ring, the C=O (carbonyl) group, C-N stretching, C=C stretching of the allyl group and the benzene (B151609) ring, and various C-H bonds.

Mass Spectrometry (ESI-MS, HRMS, LC-MS)

Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₁₀H₁₀N₂O). Techniques like Electrospray Ionization (ESI) coupled with mass spectrometry, often in-line with liquid chromatography (LC-MS), would be used to ascertain the molecular ion peak and study its fragmentation, further corroborating the proposed structure.

X-ray Crystallography and Solid-State Structure Analysis

Crystal Structure Determination

The crystal structure of this compound has been determined to be in the monoclinic crystal system. nih.gov The fused five- and six-membered rings of the benzimidazolone core are essentially coplanar, with a root-mean-square deviation of 0.008 Å from the mean plane. nih.gov A key conformational feature is the orientation of the allyl group, which is nearly perpendicular to the plane of the benzimidazolone system. nih.gov This is quantified by a dihedral angle of 86.1(2)° between the mean plane of the allyl group and the mean plane of the fused ring system. nih.gov

Crystal and Refinement Data for this compound
ParameterValue
Chemical FormulaC₁₀H₁₀N₂O
Formula Weight174.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2749 (5)
b (Å)5.5787 (3)
c (Å)16.6220 (9)
β (°)100.976 (4)
Volume (ų)935.35 (8)
Z4
Temperature (K)296

Crystal Packing and Intermolecular Interactions

In the crystal lattice, molecules of this compound are organized through specific intermolecular forces. The primary interaction involves hydrogen bonding. Each molecule is linked to a symmetry-equivalent partner through a pair of N—H···O and C—H···O hydrogen bonds, forming distinct dimers. nih.gov The carbonyl oxygen atom acts as the acceptor for both the N-H hydrogen of the imidazole ring and an aromatic C-H hydrogen. nih.gov While π-π stacking is a common interaction in aromatic systems, the dominant organizing force identified in the crystal packing of this specific compound is the formation of these hydrogen-bonded dimers. nih.gov

Hydrogen Bond Geometry (Å, °)
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2···O10.862.002.8274 (14)161
C3—H3···O10.932.523.3080 (19)142

Molecular Conformation and Planarity of the Benzimidazolone System

The core of this compound is a benzimidazolone system, which consists of a fused five-membered imidazole ring and a six-membered benzene ring. Crystallographic studies of this compound and its close derivatives reveal that this fused-ring system is essentially planar. nih.govnih.gov

In the case of the parent compound, 1-Allyl-1H-1,3-benzimidazol-2(3H)-one, the fused rings are described as approximately coplanar, with a root-mean-square (r.m.s.) deviation from the mean plane of just 0.008 Å. nih.gov This high degree of planarity is a characteristic feature of the benzimidazolone scaffold. Even with the addition of other substituents, this planarity is largely maintained. For instance, in 1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one, the fused ring system (N1, N2, C1-C7) is also noted to be essentially planar, with the largest deviation from the mean plane being a mere -0.006 Å at the C5 atom. nih.gov Similarly, the benzimidazolone residue in 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one is almost planar, with the largest deviation from the mean plane being 0.016 Å for the carbon atom attached to the nitro group. nih.gov

Table 1: Planarity of the Benzimidazolone System in Related Compounds
CompoundDeviation from Mean PlaneReference
1-Allyl-1H-1,3-benzimidazol-2(3H)-one0.008 Å (r.m.s. deviation) nih.gov
1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one-0.006 Å (largest deviation at C5) nih.gov
1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one0.016 Å (largest deviation at C linked to nitro group) nih.gov

Dihedral Angle Analysis (e.g., Allyl Group Orientation Relative to Benzimidazolone Core)

The orientation of the allyl group substituent relative to the planar benzimidazolone core is a critical aspect of the molecule's conformation. This spatial relationship is best described by the dihedral angle, which quantifies the twist or rotation around the bond connecting the allyl group to the nitrogen atom of the imidazole ring.

Analysis of crystallographic data consistently shows that the allyl group adopts a conformation that is nearly perpendicular to the mean plane of the benzimidazolone system. nih.govnih.govnih.gov For 1-Allyl-1H-1,3-benzimidazol-2(3H)-one, the mean plane of the allyl group is roughly perpendicular to the mean plane of the benzimidazolone system, with a measured dihedral angle of 86.1 (2)°. nih.gov

This perpendicular orientation is also observed in substituted analogues. In 1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one, the allyl group is almost perpendicular to the benzimidazolone core, exhibiting a dihedral angle of 77.4 (3)°. nih.gov A similar conformation is found in 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one, where the dihedral angle between the benzimidazolone mean plane and the 1-allyl chain (defined by the atoms C4—N3—C8—C9) is 90.9 (3)°. nih.gov This consistent finding across different derivatives suggests that the perpendicular arrangement is a sterically and electronically favorable conformation, minimizing steric hindrance between the allyl group and the benzimidazolone core.

Table 2: Dihedral Angle of the Allyl Group Relative to the Benzimidazolone Core
CompoundDihedral Angle (°)Reference
1-Allyl-1H-1,3-benzimidazol-2(3H)-one86.1 (2) nih.gov
1-Allyl-3-benzyl-1H-benzimidazol-2(3H)-one77.4 (3) nih.gov
1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one90.9 (3) nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, PM3 Methods)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 1-Allyl-1H-benzo[d]imidazol-2(3H)-one. Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM3 are employed to model its molecular structure and electronic landscape. These calculations are typically performed using basis sets like 6-31G(d,p) to ensure a high level of accuracy. niscpr.res.inresearchgate.net

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For benzimidazole (B57391) derivatives, these calculations help in understanding the planarity of the ring system and the orientation of substituents.

Experimental crystallographic data for this compound reveals that the fused five- and six-membered rings are nearly coplanar. nih.gov The allyl group is positioned almost perpendicularly to the mean plane of the benzimidazolone system, with a dihedral angle of approximately 86.1°. nih.gov Theoretical calculations using methods like DFT can reproduce these experimental findings with good accuracy. For a related compound, 1-allyl-3-benzyl-1H-benzo[d]imidazol-2(3H)-one, the fused ring system is also essentially planar, with the allyl group being almost perpendicular to it. nih.gov

The energetic stability of the molecule can be assessed through the calculation of its total energy. Different conformations can be compared to identify the most stable isomer. Theoretical studies on similar benzimidazolone structures have utilized these methods to confirm the stability of their optimized geometries.

Table 1: Selected Optimized Geometrical Parameters of a Benzimidazole Derivative

ParameterBond Length (Å) / Bond Angle (°)
C=O1.221
N-C(allyl)1.475
C-N-C (imidazole ring)108.5
N-C-N (imidazole ring)109.2
Dihedral Angle (Benzene-Imidazole)0.5

Note: The data in this table is based on DFT calculations for a related benzimidazole derivative, as specific computational data for this compound was not available in the searched literature.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule, providing insights into atomic charges, hybridization, and donor-acceptor interactions between orbitals. nih.gov This analysis is crucial for understanding the electronic characteristics that govern the molecule's reactivity and intermolecular interactions.

In benzimidazole derivatives, NBO analysis typically reveals the delocalization of electron density within the fused ring system. The nitrogen and oxygen atoms are generally found to have negative charges, indicating their nucleophilic character, while the carbon and hydrogen atoms bear positive charges. These charge distributions are key to understanding how the molecule interacts with other chemical species. nih.gov

Table 2: NBO Analysis - Charge Distribution on Selected Atoms of a Benzimidazole Derivative

AtomCharge (e)
O (carbonyl)-0.65
N (imidazole)-0.55
N (imidazole, with allyl)-0.30
C (carbonyl)+0.75
C (allyl, adjacent to N)-0.20

Note: The data in this table is based on NBO analysis of a related benzimidazole derivative, as specific computational data for this compound was not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO may be distributed over the entire molecule, including the substituents. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required for electronic excitation. nih.gov Computational studies on various benzimidazole derivatives have shown that the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the compound. nih.gov

Table 3: Frontier Molecular Orbital Energies of a Benzimidazole Derivative

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
Egap (HOMO-LUMO)5.3

Note: The data in this table is based on FMO analysis of a related benzimidazole derivative, as specific computational data for this compound was not available in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. The nitrogen atoms of the imidazole (B134444) ring also contribute to the nucleophilic character of the molecule. Conversely, the hydrogen atoms, particularly those on the aromatic ring and the allyl group, would exhibit positive electrostatic potential. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. These methods are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound.

Molecular docking studies involve placing a ligand into the binding site of a target protein and evaluating the binding affinity and interaction patterns. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, by interacting with various biological targets. nih.govnih.gov

While specific docking studies for this compound were not prominently found in the searched literature, studies on similar benzimidazole-containing molecules have identified several potential protein targets. For instance, benzimidazole derivatives have been docked against targets such as DNA gyrase, an essential bacterial enzyme, and various protein kinases involved in cancer progression. nih.govsemanticscholar.org These studies reveal that the benzimidazole scaffold can form key interactions, such as hydrogen bonds and pi-pi stacking, with the amino acid residues in the active site of these proteins. semanticscholar.org The binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. nih.gov

Table 4: Potential Ligand-Target Interactions for Benzimidazole Derivatives

Potential TargetType of InteractionKey Interacting Residues (Example)Predicted Binding Affinity (kcal/mol)
DNA Gyrase BHydrogen Bonding, HydrophobicAsn46, Val71, Ala47, Thr165, Arg76-6.4 to -9.8
c-Kit Tyrosine KinaseHydrogen Bonding, Pi-SigmaCys673, Glu640, Thr670Up to -176.749
Protein Kinase BHydrogen Bonding, HydrophobicLys179, Asp292Up to -170.066

Protein Target Identification

Computational studies have been instrumental in identifying potential protein targets for benzimidazole derivatives, a class of compounds to which this compound belongs. These in silico methods help predict the binding affinity and interaction of ligands with various biological macromolecules, thereby guiding further experimental research. While specific docking studies for this compound against all the listed targets are not extensively detailed in the available literature, the broader class of benzimidazoles has been investigated against several key proteins.

Human Topoisomerase I: Computational studies and DNA relaxation assays have identified Human Topoisomerase I (Hu Topo I) as a probable target for certain novel 1H-benzo[d]imidazole derivatives. nih.govacs.org These studies suggest that benzimidazole-based compounds can interfere with DNA-mediated enzymatic processes, which is a key mechanism for inhibiting cancer cell proliferation. nih.gov The interaction with DNA and subsequent inhibition of enzymes like topoisomerase is a significant area of investigation for this class of compounds. nih.gov

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is another protein that has been explored as a potential target for benzimidazole derivatives through molecular docking. nih.gov These computational predictions are valuable for understanding the potential antimicrobial and anticancer activities of this chemical scaffold, as DHFR is a crucial enzyme in nucleotide synthesis. nih.gov

Other Potential Targets: The benzimidazole scaffold is a core component in a wide array of pharmacologically active compounds. isca.me Computational approaches are frequently used to screen these derivatives against a variety of targets to uncover new therapeutic potentials. While direct computational studies linking this compound with Phospholipase D (PLD) Isoforms, α-Glucosidase, and the NLRP3 Inflammasome are not specified in the provided research, the versatility of the benzimidazolone core makes it a candidate for investigation against these and other proteins involved in various disease pathways.

Structure-Activity Relationship (SAR) Elucidation Using Computational Methods

Computational methods are pivotal in elucidating the Structure-Activity Relationships (SAR) of benzimidazole derivatives, providing insights into how modifications to the chemical structure affect biological activity. These studies help in the rational design of more potent and selective compounds.

SAR studies on benzimidazole derivatives often focus on substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring system, as these are critical for pharmacological effects. nih.gov For N-substituted benzimidazolones, computational techniques are employed to understand how different groups at the nitrogen positions influence the molecule's interaction with its biological target. nih.govmdpi.com For instance, in the development of novel inhibitors, computational screening of compounds with various substitutions can identify key features, such as hydrogen bond donors and acceptors, that are essential for binding affinity. mdpi.com

The process often involves:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. mdpi.com

Molecular Docking: Simulating the binding of a molecule to the active site of a target protein to predict its orientation and binding energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a compound with its biological activity.

These computational approaches allow researchers to predict the activity of novel derivatives before synthesis, saving time and resources in the drug discovery process.

In Silico ADMET Profiling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. Computational tools are used to assess the drug-likeness and potential liabilities of compounds like this compound. isca.memdpi.com These predictions help to filter out candidates with unfavorable pharmacokinetic or toxicity profiles. isca.me

Studies on various benzimidazole derivatives have demonstrated the utility of these in silico tools. nih.govresearchgate.net Web-based platforms like SwissADME and pkCSM are commonly used to calculate a range of physicochemical and pharmacokinetic parameters. isca.me The evaluation of ADMET properties for benzimidazolone analogs often confirms their potential as viable drug candidates. mdpi.com

A typical in silico ADMET profile includes the prediction of the parameters shown in the table below.

Property CategoryParameterPredicted Value/OutcomeSignificance
Absorption Gastrointestinal (GI) AbsorptionHigh/LowPredicts oral bioavailability.
Blood-Brain Barrier (BBB) PermeantYes/NoIndicates potential for CNS activity.
P-glycoprotein (P-gp) SubstrateYes/NoRelates to drug efflux and resistance.
Distribution Volume of Distribution (VDss)L/kgIndicates the extent of drug distribution in tissues.
Metabolism Cytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Predicts potential for drug-drug interactions.
Excretion Total Clearancelog(mL/min/kg)Estimates the rate of drug removal from the body.
Toxicity AMES ToxicityToxic/Non-toxicPredicts mutagenic potential.
HepatotoxicityYes/NoIndicates potential for liver damage.

This table represents typical parameters evaluated in an in silico ADMET study for benzimidazole derivatives. The values are illustrative of the type of data generated.

Advanced Computational Applications

Studies on Nonlinear Optical (NLO) Properties

Computational quantum chemistry is a powerful tool for investigating the Nonlinear Optical (NLO) properties of organic molecules. Benzimidazole derivatives have been a subject of such studies due to their extended π-electron systems, which are often associated with significant NLO responses. bohrium.com These properties are crucial for applications in optoelectronics, including optical switching and data storage. kocaeli.edu.tr

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine key NLO-related parameters. kocaeli.edu.tr These studies compute molecular properties such as:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. kocaeli.edu.tr

The investigation of these parameters helps in understanding the relationship between molecular structure and NLO response, guiding the design of new materials with enhanced optical properties. bohrium.comkocaeli.edu.tr

Adsorption Mechanism Studies (e.g., on Metal Surfaces for Corrosion Inhibition)

Benzimidazole derivatives are recognized as effective corrosion inhibitors for various metals in acidic environments. researchgate.net Computational studies, including DFT and Molecular Dynamics (MD) simulations, are extensively used to elucidate the adsorption mechanism of these inhibitor molecules on metal surfaces. researchgate.netnih.gov

These theoretical approaches provide detailed insights into the inhibitor-metal interaction. researchgate.net Organic corrosion inhibitors typically function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents. nih.gov The effectiveness of this adsorption depends on the electronic structure of the inhibitor molecule, particularly the presence of heteroatoms (like nitrogen and oxygen in the benzimidazolone core) and π-electrons. nih.gov

DFT calculations can determine quantum chemical parameters such as:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons to the vacant d-orbitals of the metal.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap generally implies higher reactivity and better inhibition efficiency.

Mulliken Charges: Indicates the electron density on individual atoms, helping to identify the active sites for adsorption.

MD simulations complement DFT by modeling the dynamic behavior of the inhibitor molecules on the metal surface in a simulated corrosive environment, providing information on the orientation and stability of the adsorbed protective layer. nih.gov Together, these computational methods explain the experimental observations and provide a rational basis for designing more efficient corrosion inhibitors. researchgate.net

Biological Activities and Mechanistic Investigations of 1 Allyl 1h Benzo D Imidazol 2 3h One and Its Derivatives in Vitro Focus

Anticancer Activity Research (In Vitro Studies)

Derivatives of the benzimidazole (B57391) nucleus are extensively studied for their potential as anticancer agents due to their structural similarity to biological nucleotides and their ability to interact with various biological targets. jksus.org

A significant body of research has demonstrated the cytotoxic potential of 1-allyl-1H-benzo[d]imidazol-2(3H)-one derivatives against a panel of human cancer cell lines. Novel synthesized 1H-benzo[d]imidazoles (BBZs) have shown potent growth inhibition. acs.orgnih.gov For instance, compounds designated as 11a, 12a, and 12b were identified as highly potent, with 50% growth inhibition (GI₅₀) values ranging from 0.16 to 3.6 μM across 60 different cancer cell lines. acs.orgnih.gov

Studies on other benzimidazole derivatives have also shown significant, dose-dependent cytotoxic effects. jksus.org For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides displayed notable activity, particularly against liver cancer cells. elsevierpure.com Compounds from this series, specifically 4b and 4g, showed potent cytotoxicity against HepG2 cells with IC₅₀ values of 4.8 µM and 5.1 µM, respectively. elsevierpure.com Their activity against the A549 lung cancer cell line was less pronounced. elsevierpure.com Similarly, another synthesized benzimidazole derivative, se-182, exhibited high cytotoxic activity against A549 and HepG2 cells, with IC₅₀ values of 15.80 µg/mL and 15.58 µg/mL, respectively. jksus.org

Furthermore, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been screened for cytotoxicity against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines, with compounds 10 and 13 emerging as the most active. nih.gov The cytotoxic potential of various derivatives is summarized in the table below.

Table 1: Cytotoxic Activity of Benzimidazole Derivatives against Various Cancer Cell Lines

Compound/Derivative Cell Line IC₅₀ / GI₅₀ Reference
BBZ Derivatives (11a, 12a, 12b) NCI 60 Cell Line Panel 0.16 - 3.6 µM (GI₅₀) acs.orgnih.gov
Compound 4b HepG2 (Liver) 4.8 µM elsevierpure.com
Compound 4b A549 (Lung) 56.9 µM elsevierpure.com
Compound 4g HepG2 (Liver) 5.1 µM elsevierpure.com
Compound 4g A549 (Lung) 53.2 µM elsevierpure.com
Compound se-182 HepG2 (Liver) 15.58 µg/mL jksus.org
Compound se-182 A549 (Lung) 15.80 µg/mL jksus.org
Compound E6 MCF-7 (Breast) 70.74% inhibition researchgate.net

| Compounds 10 and 13 | MDA-MB-231, SKOV3, A549 | Activity comparable to Doxorubicin | nih.gov |

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. elsevierpure.comresearchgate.netnih.gov Flow cytometry studies have provided evidence that potent benzimidazole derivatives cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. acs.orgnih.gov

For example, treatment of HepG2 cells with a cytotoxic rocaglate derivative at concentrations of 40 or 160 nM for 48 hours increased the percentage of cells arrested at the G2/M boundary from 10% to 25% and 35%, respectively. researchgate.net This cell cycle arrest is linked to the downregulation of key regulatory proteins such as Cdc2 and Cdc25C. researchgate.net Similarly, certain imidazole (B134444) derivatives have been shown to exhibit pre-G1 apoptosis and cell cycle arrest at the G2/M phase. nih.gov

In addition to cell cycle arrest, the induction of apoptosis is a key mechanism. elsevierpure.comresearchgate.net Benzimidazole derivatives have been shown to induce apoptosis in HepG2 cells in a dose-dependent manner. researchgate.net Fluorescence microscopy has revealed that compounds 4b and 4g mediate their cytotoxic effects in HepG2 cells by inducing apoptotic cell death. elsevierpure.com Mechanistic studies of one lead compound, 6i, showed it could induce apoptosis in HepG2 cells, which was associated with the upregulation of pro-apoptotic proteins Caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Researchers have identified several molecular targets to explain the anticancer activity of benzimidazole derivatives. Human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication and transcription, has been identified as a probable target. acs.orgnih.gov Through computational studies and DNA relaxation assays, it was found that the benzimidazole derivative 12b inhibited the Hu Topo I enzyme with an IC₅₀ concentration of 16 μM. acs.orgnih.gov

Other key enzymes and signaling pathways involved in cell proliferation and survival are also targeted. One study revealed that a potent compound markedly decreased the expression of p-Akt and p-c-Raf, indicating interference with the AKT/mTOR and RAS/Raf/MEK/ERK pathways. acs.org Additionally, certain benzimidazole-based 1,3,4-oxadiazole derivatives have exhibited significant inhibition of EGFR (Epidermal Growth Factor Receptor) kinase, a key player in cancer cell growth and proliferation. nih.govmdpi.com Compounds 10 and 13 showed potent inhibition with IC₅₀ values of 0.33 and 0.38 μM, respectively, comparable to the standard EGFR inhibitor erlotinib. nih.gov While dihydrofolate reductase (DHFR) has been investigated as a potential target for azole derivatives, this has primarily been in the context of their antifungal activity. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For 1H-benzo[d]imidazole derivatives, SAR analyses have revealed that the nature and position of substituents on the benzimidazole core and associated phenyl rings significantly influence their cytotoxic activity. nih.gov

It has been observed that derivatives with electron-donating groups (e.g., 3,4-diethoxy) on the phenyl ring and an increased carbon chain length at an attached piperazine (B1678402) ring showed better cytotoxicity. nih.gov Conversely, another potent compound featured an electron-withdrawing group (CF₃) on the phenyl ring, indicating that electronic effects play a complex role in determining anticancer activity. nih.gov In a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, the substitution on the arylpiperazine moiety was critical for activity, with compounds 4b (4-chlorophenyl) and 4g (2-methoxyphenyl) showing the highest potency against HepG2 cells. elsevierpure.com

Antimicrobial and Antifungal Activity Research (In Vitro Studies)

The benzimidazole scaffold is also a key component in the development of new antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens. nih.gov

Derivatives of this compound have been evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov Synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles, which may include allyl-substituted variants, have shown significant activity against Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus, MRSA) and Mycobacterium smegmatis. nih.gov

Specifically, indolylbenzo[d]imidazoles 3ao and 3aq demonstrated high activity against staphylococci, with minimum inhibitory concentration (MIC) values below 1 µg/mL. nih.gov Other derivatives, 3aa and 3ad, also showed notable activity with MICs ranging from 3.9 to 7.8 µg/mL. nih.gov The activity of these compounds highlights their potential to combat challenging pathogens like MRSA. researchgate.netmdpi.com A review of the antimicrobial potential of the 1H-benzo[d]imidazole scaffold noted that various 1,2-disubstituted derivatives showed good activity against S. aureus and E. coli when compared to the standard drug ciprofloxacin. nih.gov

Table 2: Antibacterial Activity of Benzimidazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Indolylbenzo[d]imidazole 3ao Staphylococcus aureus < 1 nih.gov
Indolylbenzo[d]imidazole 3aq Staphylococcus aureus < 1 nih.gov
Indolylbenzo[d]imidazole 3aa Staphylococcus aureus 3.9 - 7.8 nih.gov
Indolylbenzo[d]imidazole 3ad Staphylococcus aureus 3.9 - 7.8 nih.gov

| Indolylbenzo[d]imidazole 3ag | Mycobacterium smegmatis | 3.9 | nih.gov |

Antifungal Efficacy (e.g., against Candida albicans)

The benzimidazole scaffold, a key component of this compound, is a well-established pharmacophore in the development of antifungal agents. Research into derivatives of this compound has demonstrated significant efficacy, particularly against opportunistic yeast pathogens like Candida albicans.

A notable example is a silver(I)-N-heterocyclic carbene (NHC) complex derived from an allyl-benzimidazolium salt, which exhibited potent antifungal properties. In in vitro microdilution assays, this silver complex showed high activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. apsnet.org The salt of the NHC compound itself, 1-allyl-3-(2-diisopropylaminoethyl) benzimidazolium chloride, was also active, though at higher concentrations ranging from 31.25 to 125 µg/mL. apsnet.org

The antifungal potential of the benzimidazole core is further highlighted by studies on other related derivatives. For instance, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown MIC values as low as 3.9 µg/mL against C. albicans. mdpi.com Similarly, novel aminobenzimidazole-coumaranone conjugates have been identified as having superior antimicrobial activity. nih.gov While these studies were not conducted on this compound itself, they underscore the inherent potential of the benzimidazole structure as a foundation for effective antifungal compounds.

Table 1: In Vitro Antifungal Activity of a 1-Allyl-benzimidazolium Derivative against Candida albicans
CompoundOrganismMinimum Inhibitory Concentration (MIC)Reference
Silver(I)-NHC complex of 1-allyl-3-(2-diisopropylaminoethyl) benzimidazolium chlorideCandida albicans3.9 µg/mL apsnet.org
1-allyl-3-(2-diisopropylaminoethyl) benzimidazolium chloride (Salt form)Microorganisms31.25-125 µg/mL apsnet.org

Antibiofilm Activity

Biofilms are a significant factor in antimicrobial resistance, creating a protective matrix that shields microorganisms from treatment. apsnet.org Derivatives of this compound have been investigated for their ability to disrupt these structures.

The aforementioned silver(I)-NHC complex of 1-allyl-3-(2-diisopropylaminoethyl) benzimidazolium chloride demonstrated remarkable antibiofilm capabilities. apsnet.org In microtiter plate assays, the compound was found to reduce the biofilm structure of C. albicans by 86.1% compared to the control. apsnet.org This suggests that beyond inhibiting fungal growth, the compound actively interferes with the formation or stability of the biofilm matrix. The same study also noted significant antibiofilm activity against gram-negative bacteria, with reduction rates between 76.4% and 80.6%. apsnet.org The development of agents with both antimicrobial and antibiofilm properties is a crucial strategy in overcoming drug-resistant infections. apsnet.org

Table 2: In Vitro Antibiofilm Activity of a 1-Allyl-benzimidazolium Derivative
CompoundOrganism/GroupBiofilm Reduction (%)Reference
Silver(I)-NHC complex of 1-allyl-3-(2-diisopropylaminoethyl) benzimidazolium chlorideCandida albicans86.1% apsnet.org
Silver(I)-NHC complex of 1-allyl-3-(2-diisopropylaminoethyl) benzimidazolium chlorideGram-negative bacteria76.4-80.6% apsnet.org

Mechanistic Hypotheses (e.g., Disruption of Fungal Cell Integrity, Inhibition of Metabolic Pathways)

The biological activity of benzimidazole derivatives is attributed to their interaction with key cellular components. For their antifungal action, the primary mechanism involves the disruption of microtubule formation. acs.org

Biochemical studies have shown that benzimidazoles, such as carbendazim (B180503), bind specifically to fungal β-tubulin. acs.orgapsnet.org This binding action interferes with the polymerization of tubulin dimers into microtubules. apsnet.orgresearchgate.net Microtubules are essential for critical cellular processes, including nuclear division (mitosis) and hyphal growth. acs.orgapsnet.org By preventing the assembly of the mitotic spindle, benzimidazoles effectively halt cell division, leading to a fungistatic or fungicidal effect. apsnet.org This mechanism is specific to fungi, as compounds like carbendazim only slightly affect microtubule assembly from mammalian sources. apsnet.org

Another proposed mechanism, particularly for benzimidazole derivatives that also contain a triazole moiety, is the inhibition of ergosterol (B1671047) biosynthesis. Azole antifungals are known to target the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in the production of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of this pathway disrupts membrane integrity, leading to cell death. While this is a known mechanism for azole-containing compounds, it represents a potential pathway for appropriately functionalized benzimidazole derivatives.

For antibacterial activity, some 2,5,6-trisubstituted benzimidazoles have been shown to target the filamenting temperature-sensitive protein Z (FtsZ), a protein that is fundamental to bacterial cell division. mdpi.com

Anti-inflammatory Activity Research (In Vitro Studies)

In addition to antimicrobial properties, the benzimidazole scaffold has been explored for its anti-inflammatory potential. In vitro studies have shown that derivatives of benzo[d]imidazole can modulate key inflammatory pathways, positioning them as candidates for addressing inflammation-related diseases. researchgate.net

Modulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome Targeting)

A significant focus of anti-inflammatory research for this class of compounds has been the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex within immune cells that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines. researchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov

In vitro studies on a series of benzo[d]imidazole analogues have demonstrated their ability to target and inhibit the NLRP3 inflammasome. researchgate.net One specific derivative, 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2), was shown to suppress the activation of the NLRP3 inflammasome by inhibiting the cleavage of pro-caspase-1. nih.gov This inhibition prevents the subsequent maturation of inflammatory cytokines. nih.gov

Cytokine Modulation (e.g., Reduction of IL-1β Expression)

The inhibition of the NLRP3 inflammasome directly impacts the production of key inflammatory cytokines. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that is processed and activated by the inflammasome. researchgate.netbldpharm.com Its secretion is tightly regulated and plays a central role in host defense and the pathogenesis of inflammatory conditions. researchgate.net

In vitro evaluations of benzo[d]imidazole derivatives have confirmed their ability to reduce the expression of IL-1β in a dose-dependent manner. researchgate.net By inhibiting the NLRP3 inflammasome and caspase-1 activation, these compounds effectively block the cleavage of pro-IL-1β into its mature, active form. nih.gov Studies on the Fc11a-2 derivative showed that it markedly suppressed the protein and mRNA levels of DSS-induced pro-inflammatory cytokines, including IL-1β, in colon tissue. nih.gov This demonstrates a direct link between the compound's activity on the inflammasome and its ability to modulate downstream cytokine expression.

Other Investigated Biological Activities (In Vitro Context)

The versatile structure of the benzimidazole ring has led to its investigation in a wide array of other therapeutic areas beyond antimicrobial and anti-inflammatory applications. In vitro studies have revealed that various derivatives of 1H-benzo[d]imidazol-2(3H)-one possess a broad spectrum of biological activities.

These include:

Anticancer Activity: Certain novel 1H-benzo[d]imidazole derivatives have been designed as potential anticancer agents. In vitro screening against a panel of 60 human cancer cell lines revealed that some compounds exhibited 50% growth inhibition (GI50) in the micromolar range. nih.govacs.org The proposed mechanism for some of these compounds involves the inhibition of human topoisomerase I, an enzyme critical for DNA replication. nih.govacs.org

Antiviral Activity: The benzimidazole scaffold is a component of several antiviral drugs. Derivatives have been shown to be effective against viruses such as the human cytomegalovirus (HCMV).

Anti-diabetic Activity: A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The results showed that these compounds were excellent inhibitors of the enzyme, with some demonstrating significantly higher potency than the standard drug acarbose.

Corrosion Inhibition: In a non-biological application, derivatives such as 1-allyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one have been investigated as potential corrosion inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency.

Enzyme Inhibition (e.g., α-Glucosidase, Carbonic Anhydrase)

While the benzimidazole scaffold is a common feature in molecules designed as enzyme inhibitors, specific data on the α-glucosidase and carbonic anhydrase inhibitory activity of this compound is not presently available in reviewed literature.

Studies on other benzimidazole derivatives have shown significant inhibitory potential against these enzymes. For instance, a novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent α-glucosidase inhibitors, with some compounds exhibiting IC₅₀ values in the micromolar range, far exceeding the efficacy of the standard drug, acarbose. nih.govresearchgate.net Similarly, benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids have also been synthesized and shown to be effective α-glucosidase inhibitors, with some derivatives displaying competitive inhibition. nih.gov

In the context of carbonic anhydrase inhibition, various 2-((1H-benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides have been investigated. nih.govresearchgate.net These studies have demonstrated that modifications on the benzimidazole ring system can lead to potent and selective inhibition of different human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II. nih.govnih.gov However, no such data has been reported for this compound.

Receptor Modulation Studies

The ability of benzimidazole derivatives to modulate various receptors is a field of active investigation. For example, certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor. nih.gov Additionally, other substituted benzo[d]oxazol-2(3H)-one derivatives have shown high affinity and selectivity for sigma-1 receptors. researchgate.net

A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were designed as NLRP3 inflammasome inhibitors, demonstrating the scaffold's potential in modulating this specific receptor. researchgate.net Despite these examples within the broader benzimidazole class, there is a lack of specific research on the receptor modulation properties of this compound.

Interactions with Biomolecules (e.g., DNA Binding via UV, Fluorescence, Circular Dichroism Spectroscopy)

The interaction of small molecules with DNA is a critical area of study in drug discovery. Spectroscopic techniques such as UV-Vis absorption, fluorescence, and circular dichroism are powerful tools to elucidate these interactions. nih.gov

Studies on various novel 1H-benzo[d]imidazole derivatives have utilized these methods to confirm their binding to DNA. nih.gov For these compounds, UV-Vis absorption studies have shown changes in absorption intensity and red shifts upon interaction with DNA, indicative of binding. nih.gov Fluorescence spectroscopy has been used to observe the quenching of intrinsic fluorescence of benzimidazole derivatives in the presence of DNA, further supporting an interaction. nih.gov Circular dichroism (CD) spectroscopy helps in evaluating the binding mode and conformational changes in DNA upon ligand binding. nih.gov

While these methodologies are well-established for studying the DNA binding of benzimidazole derivatives, specific studies applying these techniques to this compound are not found in the current body of scientific literature. Therefore, no specific data on its DNA binding properties via UV, fluorescence, or circular dichroism spectroscopy can be presented.

Applications and Advanced Materials Science

Role as a Synthetic Building Block in Heterocyclic Chemistry

1-Allyl-1H-benzo[d]imidazol-2(3H)-one is a valuable intermediate for the synthesis of more complex heterocyclic compounds. The presence of both a reactive allyl group and an N-H bond on the imidazole (B134444) ring allows for a variety of chemical modifications, making it a versatile precursor for creating substituted benzimidazolone derivatives.

Researchers have utilized this compound as a starting point for developing disubstituted benzimidazol-2-one (B1210169) molecules. For instance, it can be further alkylated or arylated at the N-3 position to introduce different functional groups, leading to a diverse library of compounds. nih.gov The synthesis of the title compound itself typically involves the reaction of 1H-1,3-benzimidazol-2(3H)-one with allyl bromide in the presence of a base and a phase transfer catalyst, such as tetra-n-butylammonium bromide, under mild conditions. nih.gov This straightforward synthesis makes it a readily accessible building block for more elaborate molecular architectures. nih.gov The functionalized benzimidazoles derived from this compound are considered important intermediates in numerous organic reactions and can act as ligands for transition metals in modeling biological systems. nih.gov

Development of Functionalized Materials

The unique chemical structure of this compound, featuring a rigid aromatic core and a polymerizable allyl group, makes it a candidate for the creation of specialized functional materials.

Polymers

The allyl group provides a reactive site for polymerization. Allyl-terminated polymers are a distinct class of materials that permit the incorporation of diverse functionalities through various chemical reactions. mdpi.com While research on polymers derived specifically from this compound is an emerging area, the broader class of polymers containing benzimidazolone units has been explored. These polymers are known for their high glass transition temperatures and good thermal stability. nih.gov For example, a homopolymer containing the 2H-benzimidazol-2-one unit exhibited a remarkably high glass transition temperature of 348 °C. nih.gov

The synthesis of polymers from allyl-containing imidazole monomers has been successfully demonstrated, yielding materials with potential applications in heat-resistant and luminescent fields. researchgate.net The polymerization of the allyl group can be initiated using standard radical initiators like benzoyl peroxide. researchgate.net The resulting polymers often exhibit enhanced thermal stability compared to their monomeric precursors. researchgate.net Given these precedents, this compound serves as a promising monomer for developing novel polymers with tailored thermal and optical properties.

Catalysts

While this compound is not typically used as a catalyst itself, its benzimidazole (B57391) core is a key component in various catalytic systems. Benzimidazole derivatives are known to act as ligands that can coordinate with metal centers to form effective catalysts. Furthermore, polymeric materials derived from benzimidazole monomers have been developed as reusable, heterogeneous catalysts for organic synthesis. For example, novel polymeric catalysts have been successfully employed for the efficient, one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering high yields and shorter reaction times. ias.ac.in The development of such catalysts is a part of green chemistry initiatives, aiming for environmentally benign and economical processes.

Corrosion Inhibitors (e.g., for Mild Steel in Acidic Media)

Benzimidazole derivatives have been extensively investigated as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. The inhibition efficiency is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons, which facilitate strong adsorption onto the steel surface.

While direct studies on this compound are limited in publicly available literature, research on closely related compounds demonstrates the potential of this structural class. For instance, a derivative, 1,3-diallyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, has shown an impressive corrosion inhibition rate of approximately 90% for mild steel in hydrochloric acid (HCl) solutions. The mechanism of inhibition involves the molecule's ability to act as an electron donor and acceptor, which promotes its adsorption on the metal. The table below summarizes the inhibition efficiency of a related benzimidazole derivative.

Corrosion Inhibition Efficiency of a Benzimidazolone Derivative
CompoundMetalCorrosive MediumInhibition Efficiency (%)
1,3-diallyl-5-nitro-1H-benzo[d]imidazol-2(3H)-oneMild SteelHCl Solution~90%

Medicinal Chemistry Applications (as a Lead Compound Scaffold for Drug Discovery)

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. rsc.org Consequently, benzimidazole and its derivatives, including this compound, are highly valuable as lead compounds for drug discovery. nih.gov The core structure is a key component in a wide array of therapeutically active agents.

Derivatives of the benzimidazole scaffold have been found to possess a broad spectrum of biological activities, including:

Anticancer nih.govacs.orgelsevierpure.com

Antifungal nih.gov

Antiviral nih.gov

Antihypertensive nih.gov

Antiulcer nih.gov

Antihistamine nih.gov

The versatility of the benzimidazolone nucleus allows medicinal chemists to synthesize libraries of related compounds by introducing various substituents at different positions on the ring system. nih.govnih.gov this compound, with its reactive handles, is an ideal starting point for such synthetic explorations, enabling the generation of novel molecules with potentially improved potency and selectivity for specific biological targets.

Design and Synthesis of Novel Therapeutically Active Benzimidazolone Derivatives

The strategic design and synthesis of novel benzimidazolone derivatives are central to many drug discovery programs. Starting from precursors like this compound, chemists can systematically modify the molecule to optimize its pharmacological profile.

Research has led to the creation of numerous benzimidazole-based compounds with significant therapeutic potential. For example, novel bisbenzimidazole derivatives have been synthesized and evaluated as potential anticancer agents that target human topoisomerase I. acs.orgnih.gov Other synthetic efforts have focused on creating benzimidazole hybrids that act as multi-kinase inhibitors for cancer therapy. mdpi.com By reacting the benzimidazole core with various substituted halides, aldehydes, or other reagents, a diverse range of derivatives can be achieved. rsc.orgresearchgate.net The table below presents examples of therapeutically active agents derived from the broader benzimidazole scaffold, illustrating the successful application of this core structure in drug design.

Examples of Therapeutically Active Benzimidazole Derivatives
Derivative ClassTherapeutic Target/ActivityExample Application
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesCytotoxic against HepG2 and A549 cancer cellsAnticancer Agent elsevierpure.com
Bisbenzimidazoles (BBZs)Human Topoisomerase I inhibition, G2M cell cycle arrestAnticancer Agent nih.gov
Aminobenzimidazole-coumaranone conjugatesAntibacterial (e.g., Bacillus subtilis) and Antifungal (e.g., Candida albicans)Antimicrobial Agent nih.gov
Benzimidazole-benzylidenebenzohydrazide hybridsMulti-kinase inhibitionTargeted Cancer Therapy mdpi.com

These examples underscore the power of the benzimidazolone scaffold as a foundation for developing new medicines. The ability to modify structures originating from this compound provides a robust platform for the continued discovery of novel and effective therapeutic agents.

Optimization of Bioactivity and Selectivity through Structural Modification

The inherent bioactivity of the this compound scaffold has prompted further research into optimizing its therapeutic potential through targeted structural modifications. The core structure presents several sites for chemical alteration, including the N1-allyl group, the N3-position of the imidazolone (B8795221) ring, and the benzene (B151609) ring. Strategic modifications at these positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced bioactivity and improved selectivity for specific biological targets.

Recent research has focused on the synthesis and antibacterial evaluation of a series of 1-alkyl-3-methacryloyl and acryloyl derivatives of benzimidazolone, including analogs of this compound. nih.gov These studies provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.

A key finding is that the introduction of an α,β-unsaturated carbonyl moiety at the N3-position is crucial for antibacterial activity. nih.gov Specifically, derivatives with a methacryloyl group at the N3-position demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, whereas the corresponding acryloyl derivatives were found to be weakly active or inactive. nih.gov This suggests that the methyl group at the α-position of the unsaturated carbonyl system plays a critical role in the compound's mechanism of action.

Further modifications at the N1-position have revealed that the nature of the alkyl substituent also modulates the antibacterial potency. For instance, substituting the allyl group with other small alkyl chains (ranging from two to four carbons) can maintain or even enhance antibacterial activity. However, the introduction of a larger, sterically hindering group, such as a benzyl (B1604629) group at the N1-position, leads to a loss of activity, likely due to interference with the binding of the molecule to its target site. nih.gov

The antibacterial spectrum of these modified compounds has been evaluated against various bacterial strains. The data indicates that certain derivatives exhibit potent activity, highlighting the potential for developing selective antibacterial agents based on the this compound core.

Below is a data table summarizing the antibacterial activity of selected N1- and N3-substituted benzimidazolone derivatives.

CompoundN1-SubstituentN3-SubstituentBacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
1-Ethyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneEthylMethacryloylBacillus cereus6.25
1-Ethyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneEthylMethacryloylBacillus subtilis12.5
1-Ethyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneEthylMethacryloylEscherichia coli12.5
1-Ethyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneEthylMethacryloylStaphylococcus aureus6.25
1-Propyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-onePropylMethacryloylBacillus cereus6.25
1-Propyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-onePropylMethacryloylBacillus subtilis12.5
1-Propyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-onePropylMethacryloylEscherichia coli12.5
1-Propyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-onePropylMethacryloylStaphylococcus aureus6.25
1-Allyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneAllylMethacryloylBacillus cereus6.25
1-Allyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneAllylMethacryloylBacillus subtilis12.5
1-Allyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneAllylMethacryloylEscherichia coli12.5
1-Allyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneAllylMethacryloylStaphylococcus aureus6.25
1-Benzyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneBenzylMethacryloylBacillus cereus>100
1-Benzyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneBenzylMethacryloylBacillus subtilis>100
1-Benzyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneBenzylMethacryloylEscherichia coli>100
1-Benzyl-3-methacryloyl-1H-benzo[d]imidazol-2(3H)-oneBenzylMethacryloylStaphylococcus aureus>100

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